N-(tert-butyl)-3,4-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-3,4-difluorobenzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring substituted with two fluorine atoms and a tert-butyl group
Mechanism of Action
Target of Action
N-(tert-butyl)-3,4-difluorobenzenesulfonamide is a complex molecule with potential applications in various fields. It’s worth noting that similar compounds have shown promising results against certain types of pathogens and in anti-cancer therapy
Mode of Action
Similar compounds have been shown to interact with their targets and cause significant changes . For instance, some compounds inhibit the formation of yeast to mold as well as ergosterol formation, which is crucial for the survival of certain pathogens .
Biochemical Pathways
Related compounds have been shown to affect the ergosterol biosynthesis pathway . Ergosterol is an essential component of fungal cell membranes, and its inhibition can lead to the death of the pathogen .
Pharmacokinetics
Similar compounds have been analyzed for their admet properties . These studies can provide insights into the bioavailability of such compounds.
Result of Action
Related compounds have shown potent activity against certain pathogens, including several multidrug-resistant species .
Action Environment
It’s known that the presence of tert-butyl groups in similar compounds can affect their electronic communication between redox units .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-butyl)-3,4-difluorobenzenesulfonamide typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with tert-butylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3,4-difluorobenzenesulfonyl chloride+tert-butylamine→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(tert-butyl)-3,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can be involved in oxidation or reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted benzenesulfonamides, while hydrolysis would produce the corresponding sulfonic acid and tert-butylamine.
Scientific Research Applications
N-(tert-butyl)-3,4-difluorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be employed in studies investigating the interaction of sulfonamide compounds with biological targets, such as enzymes or proteins.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Comparison with Similar Compounds
- N-(tert-butyl)-4-fluorobenzenesulfonamide
- N-(tert-butyl)-3-fluorobenzenesulfonamide
- N-(tert-butyl)-2,4-difluorobenzenesulfonamide
Comparison: N-(tert-butyl)-3,4-difluorobenzenesulfonamide is unique due to the presence of two fluorine atoms at the 3 and 4 positions on the benzene ring. This substitution pattern can significantly influence the compound’s chemical reactivity and biological activity compared to similar compounds with different substitution patterns. The tert-butyl group also contributes to the compound’s steric and electronic properties, making it distinct from other sulfonamides.
Properties
IUPAC Name |
N-tert-butyl-3,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO2S/c1-10(2,3)13-16(14,15)7-4-5-8(11)9(12)6-7/h4-6,13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUNYUQRMUULJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.